molecular formula C8H16N2O5S B1399337 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid CAS No. 1316223-28-5

4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid

Cat. No. B1399337
M. Wt: 252.29 g/mol
InChI Key: BTRCAYVGHYJXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid , also known by its chemical formula C<sub>9</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub>S , is a synthetic organic compound. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Researchers have employed various methods to prepare it, such as ring-closing reactions and amide formation . Detailed studies on the optimal synthetic routes and conditions are essential for efficient production.



Molecular Structure Analysis

The molecular structure of 4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid consists of an oxazepane ring with a carboxylic acid group at position 6 and a dimethylsulfamoyl group at position 4. The arrangement of atoms and functional groups significantly influences its chemical behavior and reactivity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , esterification , and amide bond cleavage . Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in various environments.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under different pH conditions, temperature, and light exposure.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially if it is intended for pharmaceutical use.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment during production and use.


Future Directions


  • Biological Activity : Explore its potential as a drug candidate (e.g., antimicrobial, anticancer).

  • Derivatives : Investigate structurally modified derivatives for improved properties.

  • Industrial Applications : Assess its utility in materials science or catalysis.


properties

IUPAC Name

4-(dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5S/c1-9(2)16(13,14)10-3-4-15-6-7(5-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRCAYVGHYJXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Reactant of Route 2
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4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Reactant of Route 3
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Reactant of Route 4
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Reactant of Route 5
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Reactant of Route 6
4-(Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid

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